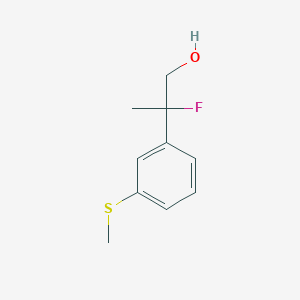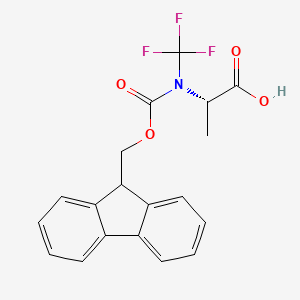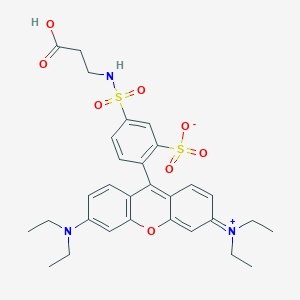
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorine atom and a methylthio group attached to a phenyl ring, with a hydroxyl group on the propan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(methylthio)benzaldehyde with a fluorinating agent, followed by reduction to yield the desired alcohol. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or methylthio groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-one.
Reduction: 2-(3-(Methylthio)phenyl)propan-1-ol.
Substitution: 2-(3-(Methylthio)phenyl)propan-1-ol derivatives with various substituents replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions. These properties influence the compound’s binding affinity and reactivity with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-2-(3-(methylthio)phenyl)ethanol
- 2-Fluoro-2-(3-(methylthio)phenyl)butan-1-ol
- 2-Fluoro-2-(3-(methylthio)phenyl)pentan-1-ol
Uniqueness
Compared to similar compounds, 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol has a unique combination of a fluorine atom and a methylthio group, which imparts distinct chemical properties. The presence of the fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C10H13FOS |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
2-fluoro-2-(3-methylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FOS/c1-10(11,7-12)8-4-3-5-9(6-8)13-2/h3-6,12H,7H2,1-2H3 |
Clave InChI |
SJKGFJRFPARDGH-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC(=CC=C1)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)

![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)


![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)


![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
